BACE1 vs. BACE2 Selectivity Profile
A derivative containing the 3,3-dimethyloxan-4-amine scaffold (BDBM50462002) demonstrates a pronounced selectivity for BACE1 over BACE2. While the compound potently inhibits BACE1 in a cellular assay, its activity against BACE2 is over 20-fold weaker [1]. This selectivity is a critical differentiator from BACE inhibitors that exhibit pan-inhibition, as BACE2 inhibition has been linked to adverse effects.
| Evidence Dimension | Enzyme Inhibition (Selectivity) |
|---|---|
| Target Compound Data | BACE1 IC50 = 1.90 nM |
| Comparator Or Baseline | BACE2 IC50 = 44 nM |
| Quantified Difference | 23-fold selectivity for BACE1 |
| Conditions | Inhibition of BACE1 in human SH-SY5Y cells harboring wild-type human beta-APP assessed as reduction in secreted amyloid beta (1 to 40) after 24 hrs; Inhibition of BACE2 in unknown origin assay [1]. |
Why This Matters
This selectivity profile justifies the use of this scaffold when developing BACE1 inhibitors intended to minimize BACE2-mediated side effects, providing a clear rationale for procurement over less selective chemotypes.
- [1] BindingDB. (n.d.). BDBM50462002 (CHEMBL4226994). Activity data for BACE1 and BACE2. View Source
